
3-(1H-pyrazol-1-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-pyrazol-1-yl)butan-2-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.202. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Catalysis in Polymer Synthesis
Pyrazolyl compounds, including derivatives of 3-(1H-pyrazol-1-yl)butan-2-amine, have been used in the synthesis of zinc(II) carboxylate complexes. These complexes have demonstrated effectiveness as catalysts for the copolymerization of CO2 and cyclohexene oxide, forming poly(cyclohexene carbonate) under certain conditions. This application highlights the potential of these compounds in green chemistry and polymer production (Matiwane, Obuah, & Darkwa, 2020).
2. Structural and Biological Analysis
Studies involving pyrazole derivatives, which include the structural family of this compound, have focused on their synthesis, characterization, and bioactivities. These compounds have been analyzed using various spectroscopic techniques and X-ray crystallography, revealing insights into their structure and potential biological activities, including antitumor properties (Titi et al., 2020).
3. Inhibition of Blood Platelet Aggregation
Derivatives of this compound have been investigated for their potential in inhibiting blood platelet aggregation. This research explores the medicinal applications of pyrazole derivatives in cardiovascular health (Ferroni et al., 1989).
4. Synthesis and Evaluation for Insecticidal and Antimicrobial Potential
Pyrazole derivatives have been synthesized and evaluated for their potential as insecticidal and antimicrobial agents. This research demonstrates the diverse applicability of these compounds in areas such as pest control and infection prevention (Deohate & Palaspagar, 2020).
5. Role in Organometallic Catalysis
Research into pyrazolylamine ligands, including derivatives of this compound, has shown their effectiveness in nickel-catalyzed oligomerization and polymerization of ethylene. The results indicate the importance of these compounds in industrial catalysis processes (Obuah et al., 2014).
Mechanism of Action
Target of Action
3-(1H-pyrazol-1-yl)butan-2-amine is a pyrazole derivative . Pyrazole derivatives have been known for their diverse pharmacological effects . They have been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, namely Leishmania and Plasmodium .
Mode of Action
It is known that pyrazole derivatives interact with their targets and cause changes that inhibit the growth and proliferation of the parasites . For instance, some pyrazole derivatives have shown superior antipromastigote activity, which is crucial in the life cycle of Leishmania .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those essential for the survival and replication of the parasites. The compound may interfere with the parasites’ metabolic processes, disrupting their life cycle and preventing them from causing disease .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of the parasites, leading to a reduction in the severity of the diseases they cause . For example, some pyrazole derivatives have shown to suppress Plasmodium berghei by 70.2% to 90.4% .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . For instance, the compound is stored at a temperature of 4°C to maintain its stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-pyrazol-1-ylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(8)7(2)10-5-3-4-9-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJSJFUYRXZKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N1C=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956805-00-8 |
Source


|
| Record name | 3-(1H-pyrazol-1-yl)butan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
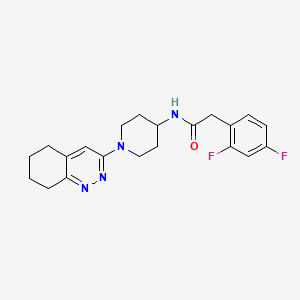
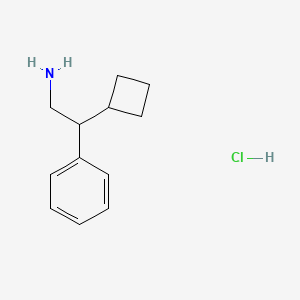

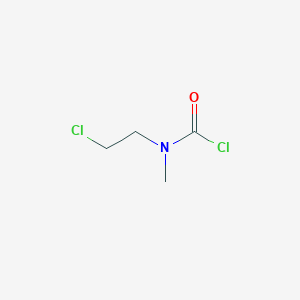

![1-(3-Nitrophenyl)-3-[(2-{[3-(3-nitrophenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B3003264.png)
![2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3003265.png)
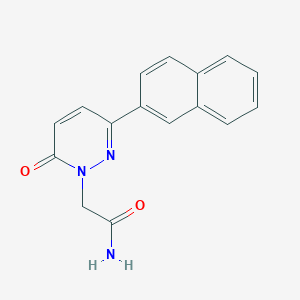
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B3003268.png)
![N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3003269.png)
![2-Chloro-1-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone](/img/structure/B3003270.png)
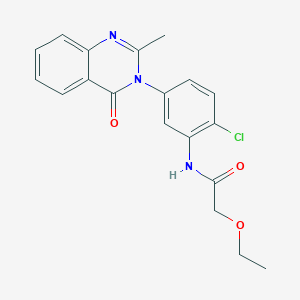
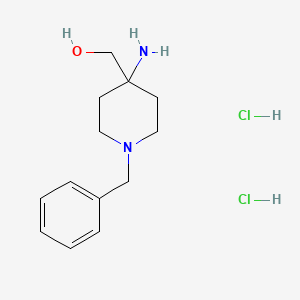
![3-Tert-butyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B3003276.png)
